![molecular formula C8H15ClO2Si B13795349 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate CAS No. 83503-38-2](/img/structure/B13795349.png)
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound with the molecular formula C9H17ClO2Si. It is also known as 3-(Dimethylchlorosilyl)propyl methacrylate. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of allylmethacrylate with dimethylchlorosilane in the presence of a hydrosilylation catalyst. This reaction is carried out in a continuous flow reactor, ensuring efficient production. The reaction conditions are carefully controlled to avoid the use of peroxides, which can lead to unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The continuous flow reactor setup allows for the consistent and high-yield production of the compound. The reaction is typically carried out at elevated temperatures and pressures to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Substitution: The chloro group can be substituted with other nucleophiles.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Hydrosilylation: Typically requires a platinum-based catalyst and is carried out at moderate temperatures.
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is often carried out in the presence of a base.
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Substitution: Results in the formation of substituted silylpropyl derivatives.
Polymerization: Leads to the formation of silicon-containing polymers with unique properties.
Applications De Recherche Scientifique
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as a monomer in the synthesis of silicon-containing polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mécanisme D'action
The mechanism of action of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate involves its ability to undergo hydrosilylation and polymerization reactions. The chloro(dimethyl)silyl group can interact with various substrates, facilitating the formation of silicon-carbon bonds. This interaction is often catalyzed by transition metal catalysts, which enhance the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylchlorosilyl)propyl methacrylate: Similar in structure but with a methacrylate group instead of a prop-2-enoate group.
Acrylic acid 3-(chlorodimethylsilyl)propyl ester: Another closely related compound with similar reactivity and applications
Uniqueness
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate stands out due to its unique combination of a chloro(dimethyl)silyl group and a prop-2-enoate group, which imparts distinct reactivity and versatility. This makes it particularly valuable in the synthesis of specialized polymers and in applications requiring precise chemical modifications .
Propriétés
Numéro CAS |
83503-38-2 |
|---|---|
Formule moléculaire |
C8H15ClO2Si |
Poids moléculaire |
206.74 g/mol |
Nom IUPAC |
3-[chloro(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H15ClO2Si/c1-4-8(10)11-6-5-7-12(2,3)9/h4H,1,5-7H2,2-3H3 |
Clé InChI |
CSBJCQMIXISILC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCOC(=O)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


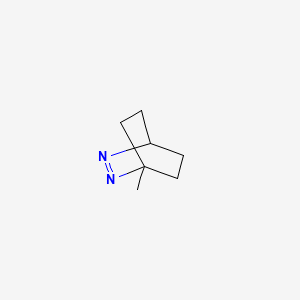
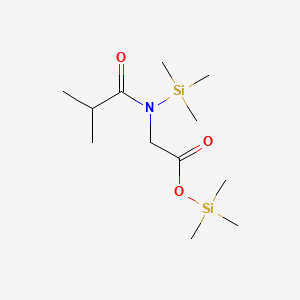
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
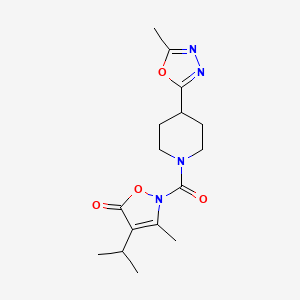
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
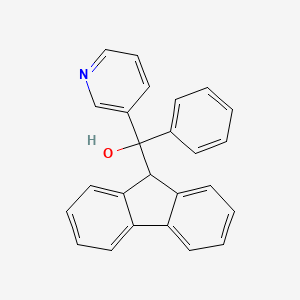
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
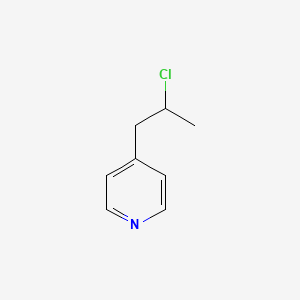
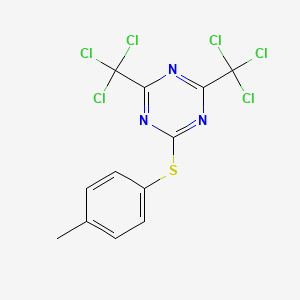

![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)


![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
